1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a benzyl group at position 1 and a cyclopropyl group at position 6 adds to the compound’s unique structural features.
Properties
IUPAC Name |
1-benzyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)13-8-15(12-6-7-12)19-16-14(13)9-18-20(16)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRULNZCJUTCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriately substituted hydrazines and pyridine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1-phenyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
1-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
The uniqueness of 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 954265-99-7) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.
Structural Information
The molecular formula of 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is . The structural representation is crucial for understanding its interaction with biological targets. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| SMILES | C1CC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O |
| InChI | InChI=1S/C17H15N3O2/c21-17(22)13-8-15(12-6-7-12)19-16-14(13)9-18-20(16)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,21,22) |
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. In particular, compounds with similar structural motifs have demonstrated inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
| Compound | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound 15y | TBK1 | 0.2 | THP-1, RAW264.7 |
| Compound 31 | CDK2 | 0.36 | HeLa, HCT116 |
| Compound 32 | CDK9 | 1.8 | A375 |
The compound 15y , a close analog in the pyrazolo series, has been reported to inhibit TBK1 with an IC50 value of 0.2 nM and showed antiproliferative effects across several cancer cell lines including A172 and U87MG .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. Compounds have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain signaling pathways.
| Compound | COX Inhibition | IC50 (µM) |
|---|---|---|
| Compound A | COX-1 | 0.04 ± 0.09 |
| Compound B | COX-2 | 0.04 ± 0.02 |
These findings suggest that similar compounds may possess anti-inflammatory properties that could be harnessed for therapeutic applications .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly affect biological activity. For example:
- Substituents at the benzyl position can enhance potency against specific targets.
- Cyclopropyl groups contribute to selectivity and binding efficiency.
Case Studies
Recent studies have highlighted the efficacy of pyrazolo derivatives in preclinical models:
- Inhibition of TBK1 : A study demonstrated that certain derivatives effectively inhibited TBK1 signaling pathways involved in immune responses and cancer progression.
- CDK Inhibition : Another study focused on the selectivity of CDK inhibitors derived from this scaffold, showcasing their potential in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
